![molecular formula C20H26FN5O2 B5643570 4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)
4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
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Overview
Description
The compound belongs to a class of chemicals that incorporate several functional groups and ring systems, such as fluorobenzoyl, piperidinyl, triazolyl, and morpholine moieties. These elements suggest its potential for bioactivity, given the common presence of such groups in pharmacologically active molecules.
Synthesis Analysis
Synthesis of structurally complex molecules like this typically involves multiple steps, including the formation of intermediate compounds, each characterized by specific reactions such as nucleophilic substitution, cyclization, and coupling reactions. A relevant example includes the synthesis of bioactive heterocycles through stepwise reactions, starting from simpler aromatic compounds and utilizing reagents to introduce the desired functional groups in a controlled manner (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure is often confirmed through spectroscopic methods such as IR, NMR, and LC-MS, alongside X-ray diffraction studies for crystal structure determination. These techniques provide detailed insights into the arrangement of atoms and the configuration of the molecule, including conformational preferences and intra/intermolecular interactions, which are crucial for understanding its reactivity and potential biological activity (Prasad et al., 2018).
properties
IUPAC Name |
(2-fluorophenyl)-[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-24-18(14-25-10-12-28-13-11-25)22-23-19(24)15-6-8-26(9-7-15)20(27)16-4-2-3-5-17(16)21/h2-5,15H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLYJNXXNIVWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)C3=CC=CC=C3F)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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